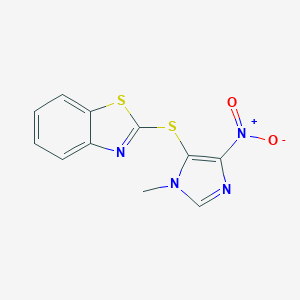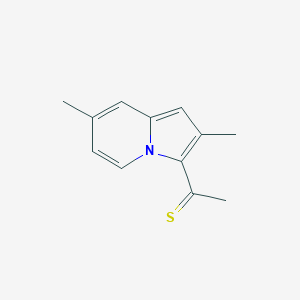![molecular formula C11H9N3O2S B432616 {4-[(3-Nitropyridin-2-yl)thio]phenyl}amine CAS No. 353281-02-4](/img/structure/B432616.png)
{4-[(3-Nitropyridin-2-yl)thio]phenyl}amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(3-Nitropyridin-2-yl)thio]phenyl}amine is a chemical compound characterized by the presence of a nitropyridine group attached to a thiophenylamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(3-Nitropyridin-2-yl)thio]phenyl}amine typically involves the reaction of 3-nitropyridine-2-thiol with 4-bromoaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
{4-[(3-Nitropyridin-2-yl)thio]phenyl}amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be oxidized to form sulfoxides or sulfones.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amino derivatives.
Substitution: Introduction of various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, {4-[(3-Nitropyridin-2-yl)thio]phenyl}amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites. Its ability to undergo specific chemical reactions makes it useful in labeling and tracking biological molecules.
Medicine
In medicine, this compound has potential applications in drug development. Its derivatives may exhibit pharmacological activities, such as antimicrobial or anticancer properties, making it a candidate for further investigation.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including electronics and nanotechnology.
Mécanisme D'action
The mechanism of action of {4-[(3-Nitropyridin-2-yl)thio]phenyl}amine involves its interaction with specific molecular targets. The nitropyridine group can participate in redox reactions, while the thiophenylamine structure can interact with proteins and enzymes. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or alteration of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-[(3-Nitropyridin-2-yl)thio]aniline
- **4-[(3-Nitropyridin-2-yl)thio]benzene
- **4-[(3-Nitropyridin-2-yl)thio]phenol
Uniqueness
{4-[(3-Nitropyridin-2-yl)thio]phenyl}amine is unique due to its specific combination of a nitropyridine group and a thiophenylamine structure. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with biological molecules sets it apart from similar compounds.
Propriétés
IUPAC Name |
4-(3-nitropyridin-2-yl)sulfanylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S/c12-8-3-5-9(6-4-8)17-11-10(14(15)16)2-1-7-13-11/h1-7H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGIBVJTRZNORT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Bromo-3-methylphenyl)sulfonyl]-5-nitropyridine](/img/structure/B432613.png)
![2-[4-(5-Morpholin-4-ylsulfonylpyridin-2-yl)piperazin-1-yl]ethanol](/img/structure/B432617.png)



methanone](/img/structure/B432781.png)
![6-Benzyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B432795.png)
![2-[2-[(4-Bromophenyl)carbamoyl]phenyl]benzoic acid](/img/structure/B432800.png)
![6-chloro-2-(6-methyl-2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432804.png)
![2-(6-methylpyridin-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432809.png)
![2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432810.png)
